molecular formula C12H10F3NO4 B3072502 5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid CAS No. 1016757-33-7

5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B3072502
CAS No.: 1016757-33-7
M. Wt: 289.21 g/mol
InChI Key: RVOPSZJREVIITI-UHFFFAOYSA-N
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Description

5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a trifluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethoxy phenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction might involve the use of a suitable amine and a carboxylic acid derivative, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the trifluoromethoxy group.

Scientific Research Applications

5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.

    Medicine: Its potential pharmacological properties are explored for the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and trifluoromethoxy-substituted molecules. Examples include:

  • Pyrrolidine-2,5-dione derivatives
  • Trifluoromethyl-substituted aromatic compounds

Uniqueness

What sets 5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid apart is the combination of the pyrrolidine ring with the trifluoromethoxy phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO4/c13-12(14,15)20-9-4-2-1-3-8(9)16-6-7(11(18)19)5-10(16)17/h1-4,7H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOPSZJREVIITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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